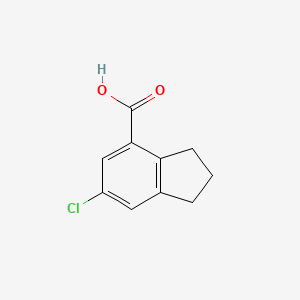

6-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid is a chemical compound with the CAS Number: 1550786-31-6 . It has a molecular weight of 196.63 and is usually stored at room temperature . The compound is in powder form .

Molecular Structure Analysis

The InChI code for 6-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid is1S/C10H9ClO2/c11-7-4-6-2-1-3-8 (6)9 (5-7)10 (12)13/h4-5H,1-3H2, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Applications

6-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents. These compounds have shown to be longer-acting and exhibit residual activity exceeding that of standard drugs like indomethacin . They are being studied for their efficacy and lower gastrointestinal toxicity compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Biological Potential in Drug Development

Indole derivatives, which share a similar structural motif with 6-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid, are known for their wide range of biological activities. They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, and antioxidant properties . This makes the compound a valuable scaffold for developing new pharmaceuticals with diverse therapeutic applications.

Chemical Synthesis

In the field of chemical synthesis, 6-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid is used as a reactant for the preparation of biologically and pharmacologically active molecules. Its derivatives serve as key intermediates in the synthesis of complex organic compounds .

Material Science

The compound’s derivatives are explored in material science for their potential use in creating new materials with desirable properties. The research focuses on understanding the compound’s interactions and reactivity to develop advanced materials for various applications .

Biochemistry Research

In biochemistry, the acid’s derivatives are used to study enzyme reactions, receptor-ligand interactions, and other biochemical pathways. The compound’s role in these processes can provide insights into the development of new biochemical tools and assays .

Agricultural Chemistry

While direct references to the use of 6-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid in agriculture were not found, structurally related compounds are often used in the development of new agrochemicals. Research in this area could lead to the discovery of new pesticides or plant growth regulators .

Environmental Science

Compounds like 6-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid can be studied for their environmental impact, such as their biodegradability, toxicity, and long-term effects on ecosystems. Understanding these aspects is crucial for developing environmentally friendly chemicals .

Safety and Hazards

Eigenschaften

IUPAC Name |

6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c11-7-4-6-2-1-3-8(6)9(5-7)10(12)13/h4-5H,1-3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOCRYYAMJSEEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=CC(=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

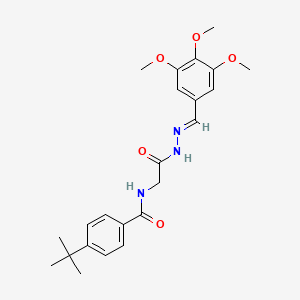

![Methyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone](/img/structure/B2880958.png)

![3-((3-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2880967.png)

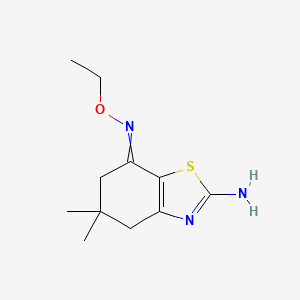

![5-{3-[(4-Fluorophenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2880970.png)

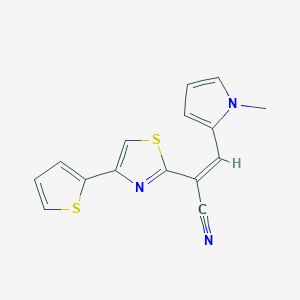

![N-([3,3'-bipyridin]-5-ylmethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2880972.png)